molecular formula C6H7Cl3N2O2S B14751843 5,5-Dimethyl-3-((trichloromethyl)thio)hydantoin CAS No. 3204-37-3

5,5-Dimethyl-3-((trichloromethyl)thio)hydantoin

Katalognummer: B14751843
CAS-Nummer: 3204-37-3
Molekulargewicht: 277.6 g/mol
InChI-Schlüssel: FBPYJLYICYPYDV-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5,5-Dimethyl-3-((trichloromethyl)thio)hydantoin is a chemical compound known for its diverse applications in various fields It is a derivative of hydantoin, characterized by the presence of a trichloromethylthio group attached to the hydantoin ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5,5-Dimethyl-3-((trichloromethyl)thio)hydantoin typically involves the reaction of 5,5-dimethylhydantoin with trichloromethylthiolating agents.

Industrial Production Methods

Industrial production of this compound often employs large-scale synthesis techniques, ensuring high yield and purity. The process involves controlled reaction conditions, including temperature, pressure, and the use of catalysts to optimize the reaction efficiency .

Analyse Chemischer Reaktionen

Types of Reactions

5,5-Dimethyl-3-((trichloromethyl)thio)hydantoin undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. The reaction conditions vary depending on the desired product, typically involving specific temperatures, solvents, and catalysts .

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted derivatives, depending on the specific reaction conditions and reagents used .

Wissenschaftliche Forschungsanwendungen

5,5-Dimethyl-3-((trichloromethyl)thio)hydantoin has a wide range of applications in scientific research:

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

5,5-Dimethyl-3-((trichloromethyl)thio)hydantoin is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the trichloromethylthio group enhances its reactivity and antimicrobial activity compared to other hydantoin derivatives .

Eigenschaften

CAS-Nummer

3204-37-3

Molekularformel

C6H7Cl3N2O2S

Molekulargewicht

277.6 g/mol

IUPAC-Name

5,5-dimethyl-3-(trichloromethylsulfanyl)imidazolidine-2,4-dione

InChI

InChI=1S/C6H7Cl3N2O2S/c1-5(2)3(12)11(4(13)10-5)14-6(7,8)9/h1-2H3,(H,10,13)

InChI-Schlüssel

FBPYJLYICYPYDV-UHFFFAOYSA-N

Kanonische SMILES

CC1(C(=O)N(C(=O)N1)SC(Cl)(Cl)Cl)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.